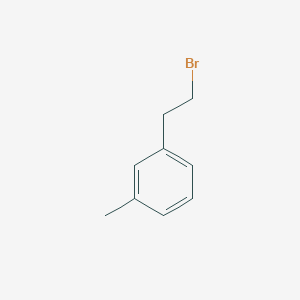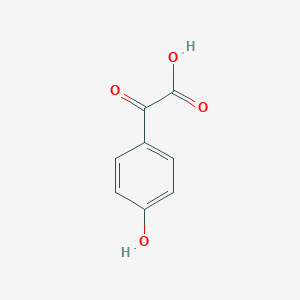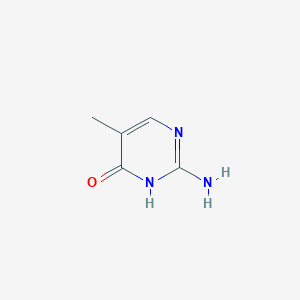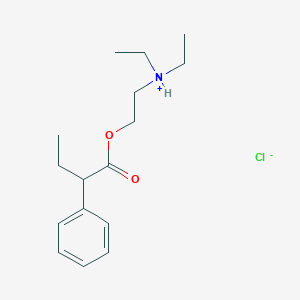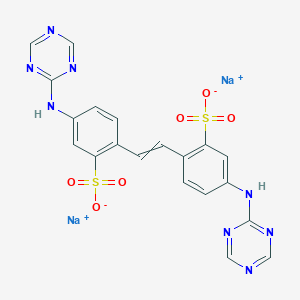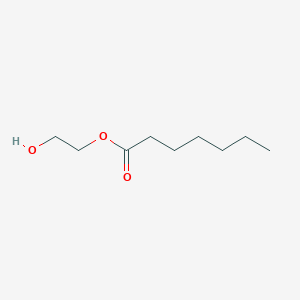
Methylhomovanillat
Übersicht
Beschreibung
Methyl homovanillate is a compound that is related to homovanillic acid . It is a strong inhibitor of monoamine oxidase A (MAOA) . Homovanillic acid, also known as homovanillate, belongs to the class of organic compounds known as methoxyphenols .
Synthesis Analysis
The synthesis of Methyl homovanillate and related compounds has been studied. For instance, a study identified a phylogenetically divergent Vanillate O-Demethylase from Rhodococcus ruber R1, which was found to be proficient in acting on different vanillate-like substrates .
Chemical Reactions Analysis
In the context of lignin conversion, a study employed heterogeneous Fenton oxidation to convert alkaline lignin into vanillin, a process that could potentially involve Methyl homovanillate .
Wissenschaftliche Forschungsanwendungen
Medizin: Inhibitor der Fettsäureaufnahme
Methylhomovanillat wurde auf sein Potenzial zur Hemmung der intestinalen Fettsäureaufnahme untersucht. Dies könnte für die Entwicklung von Behandlungen für Fettleibigkeit von Bedeutung sein, da die Kontrolle der Fettsäureabsorption eine Strategie zur Gewichtskontrolle sein kann .
Landwirtschaft: Modulation des Pflanzenwachstums
In der Landwirtschaft können Verbindungen wie this compound verwendet werden, um das Pflanzenwachstum und die Pflanzenentwicklung zu beeinflussen. Während spezifische Studien zu this compound begrenzt sind, wurden verwandte Ester auf ihre Fähigkeit untersucht, als Wachstumsregulatoren oder Stressschutzmittel zu wirken .
Lebensmittelindustrie: Aromatisierung und Konservierung
This compound könnte in der Lebensmittelindustrie als Aromastoff aufgrund seines vanilligen Aromas verwendet werden. Darüber hinaus ist sein Potenzial als Konservierungsmittel angesichts seiner antioxidativen Eigenschaften ein interessantes Gebiet für die Verlängerung der Haltbarkeit von Lebensmitteln .
Umweltwissenschaften: Biomarker für Verschmutzung
In den Umweltwissenschaften könnte this compound als Biomarker für bestimmte Arten von organischen Schadstoffen dienen. Sein Vorhandensein und seine Konzentration in Umweltproben können den Grad der Kontamination und die Wirksamkeit von Sanierungsmaßnahmen anzeigen .
Materialwissenschaften: Synthese von Polymeren
Diese Verbindung könnte an der Synthese von Polymeren und Materialien mit spezifischen Eigenschaften beteiligt sein, wie z. B. erhöhte Haltbarkeit oder biologische Abbaubarkeit. Seine Rolle bei der Herstellung neuer Materialien mit gewünschten Eigenschaften ist ein vielversprechendes Forschungsgebiet .
Analytische Chemie: Standard für chemische Analysen
This compound kann als Referenzstandard in der analytischen Chemie verwendet werden, um Instrumente zu kalibrieren und Methoden zu validieren. Seine genau definierten Eigenschaften machen es geeignet, um die Genauigkeit und Präzision chemischer Analysen sicherzustellen .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on Methyl homovanillate and related compounds could involve further exploration of their biological mechanisms and potential applications. For instance, a study on homovanillic acid esters found that certain structural motifs were associated with inhibition of fatty acid uptake in Caco-2 enterocytes . This suggests potential applications in the design of dietary inhibitors of fatty acid uptake.
Wirkmechanismus
Target of Action
It is suggested that it could target intestinal fatty acid uptake in the mucosa, directly modulating the function of proteins regulating fatty acid uptake when orally ingested .
Mode of Action
It is suggested that it could interact with its targets to modulate fatty acid uptake
Biochemical Pathways
Methyl homovanillate may be involved in the methylation process, a universal biochemical process which covalently adds methyl groups to a variety of molecular targets . .
Result of Action
It is suggested that it could potentially reduce intestinal fatty acid uptake , but more research is needed to confirm this and to understand the full range of its effects.
Action Environment
The action, efficacy, and stability of methyl homovanillate could potentially be influenced by various environmental factors. For instance, the temperature and pH conditions during its synthesis could affect its properties . .
Biochemische Analyse
Biochemical Properties
Methyl homovanillate plays a crucial role in biochemical reactions, particularly in the modulation of fatty acid uptake. It has been shown to interact with enzymes and proteins involved in these processes. For instance, methyl homovanillate and its derivatives have been found to inhibit intestinal fatty acid uptake in differentiated Caco-2 cells . This interaction is significant as it highlights the potential of methyl homovanillate in regulating body fat and addressing metabolic disorders.
Cellular Effects
The effects of methyl homovanillate on various cell types and cellular processes are profound. In differentiated Caco-2 cells, methyl homovanillate has been shown to reduce fatty acid uptake significantly . This reduction in fatty acid uptake can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, methyl homovanillate can potentially play a role in managing obesity and related metabolic conditions.
Molecular Mechanism
At the molecular level, methyl homovanillate exerts its effects through specific binding interactions with biomolecules. It has been observed that the compound can inhibit fatty acid uptake by interacting with the fatty acid transport proteins in enterocytes . This inhibition is likely due to the structural properties of methyl homovanillate, which allow it to bind effectively to these proteins, thereby blocking the uptake of fatty acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl homovanillate have been studied over time to understand its stability and degradation. Studies have shown that methyl homovanillate remains stable under various conditions, and its inhibitory effects on fatty acid uptake are sustained over time . Long-term studies in vitro and in vivo have also indicated that methyl homovanillate does not degrade rapidly, making it a reliable compound for prolonged biochemical studies.
Dosage Effects in Animal Models
The effects of methyl homovanillate vary with different dosages in animal models. At lower doses, the compound effectively inhibits fatty acid uptake without causing adverse effects . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the benefits of methyl homovanillate while minimizing any negative impacts.
Metabolic Pathways
Methyl homovanillate is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid transport proteins and other cofactors that facilitate its role in modulating fatty acid uptake . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall metabolic health.
Transport and Distribution
Within cells and tissues, methyl homovanillate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of methyl homovanillate to its target sites, where it can exert its inhibitory effects on fatty acid uptake . The distribution of methyl homovanillate within cells is crucial for its effectiveness in modulating metabolic processes.
Subcellular Localization
The subcellular localization of methyl homovanillate is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes . Post-translational modifications and targeting signals play a role in ensuring that methyl homovanillate reaches its intended sites of action, thereby enhancing its biochemical efficacy.
Eigenschaften
IUPAC Name |
methyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJSFAGPWHEUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166702 | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15964-80-4 | |
| Record name | Methyl homovanillate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15964-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxy-3-methoxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
